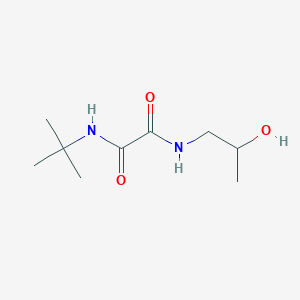

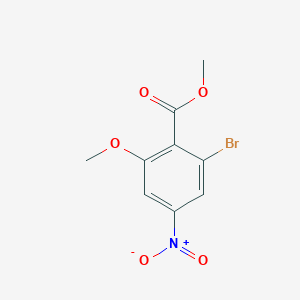

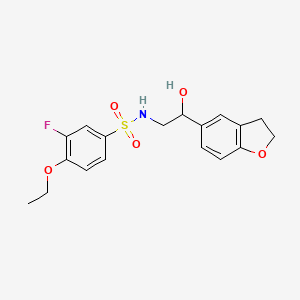

![molecular formula C19H25N3O3 B2944095 N-(4-methylbenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 849617-70-5](/img/structure/B2944095.png)

N-(4-methylbenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methylbenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action has been studied extensively. In 5]dec-3-yl)acetamide.

Scientific Research Applications

Synthesis and Evaluation of Inotropic Agents

Research has focused on the synthesis of compounds with structures related to N-(4-methylbenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, exploring their potential as inotropic agents. For instance, a study synthesized a series of derivatives and evaluated their positive inotropic activity, finding certain derivatives exhibited favorable activity compared to standard drugs like milrinone, indicating potential applications in treating conditions requiring enhanced cardiac contractility (Ye et al., 2011).

Antiviral Activity of Spirothiazolidinone Derivatives

Another study explored the synthesis of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives and evaluated their antiviral activity. Compounds within this class showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, suggesting the spirothiazolidinone scaffold's potential in developing new classes of antiviral molecules (Apaydın et al., 2020).

Peripheral Benzodiazepine Receptor Agonists

Research into peripheral benzodiazepine receptor (PBR) agonists has identified compounds with structures similar to N-(4-methylbenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide. These compounds, such as DAA1097 and DAA1106, exhibit selective affinity for PBR and show potent anxiolytic-like properties in animal models without affecting central benzodiazepine receptors, indicating potential therapeutic applications in anxiety disorders (Okuyama et al., 1999).

Antihypertensive Activity

A study on the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and their evaluation as antihypertensive agents revealed that certain derivatives lower blood pressure in animal models, suggesting the potential of the diazaspirodecanone scaffold in developing new antihypertensive medications (Caroon et al., 1981).

Analgesic Agents

The synthesis and pharmacological evaluation of (indol-3-yl)alkylamides, including compounds related to N-(4-methylbenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, have been explored for their analgesic properties. Some derivatives exhibited promising analgesic activities comparable to reference drugs, highlighting their potential as novel analgesic agents (Fouchard et al., 2001).

Mechanism of Action

Target of Action

The primary targets of this compound are TYK2/JAK1 kinases . These kinases play a crucial role in the signaling pathways of various cytokines and growth factors, which are essential for immune responses and cell growth .

Mode of Action

The compound acts as a selective dual TYK2/JAK1 inhibitor . It binds to these kinases, inhibiting their activity. This results in the downregulation of the signaling pathways mediated by these kinases .

Biochemical Pathways

The inhibition of TYK2/JAK1 kinases affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell . The compound’s action on this pathway leads to the regulation of the expression of related TYK2/JAK1-regulated genes .

Result of Action

The molecular and cellular effects of the compound’s action include the regulation of gene expression and the formation of Th1, Th2, and Th17 cells . These effects contribute to its anti-inflammatory efficacy , which has been demonstrated to be more potent than tofacitinib in acute ulcerative colitis models .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity

properties

IUPAC Name |

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-13-3-5-15(6-4-13)11-20-16(23)12-22-17(24)19(21-18(22)25)9-7-14(2)8-10-19/h3-6,14H,7-12H2,1-2H3,(H,20,23)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOBDLZGPSSNMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylbenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

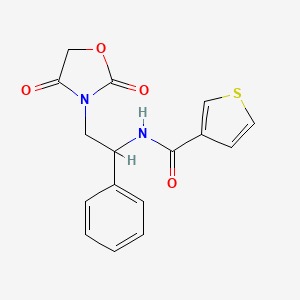

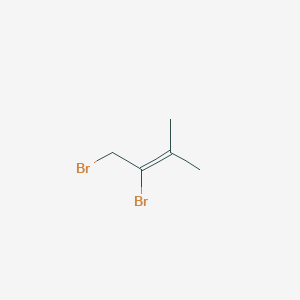

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide](/img/structure/B2944021.png)

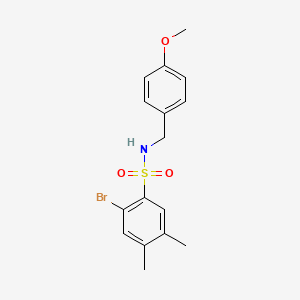

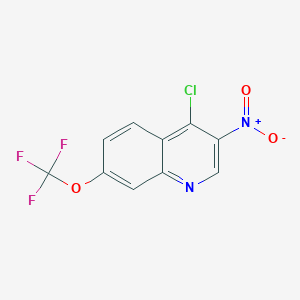

![N-(2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)benzamide](/img/structure/B2944029.png)

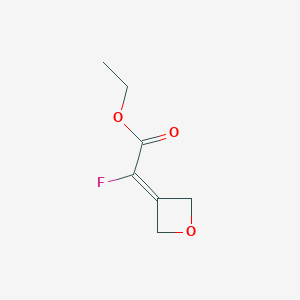

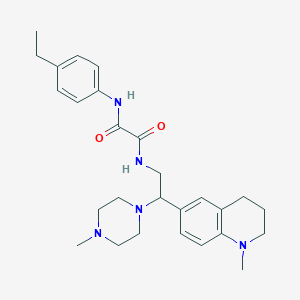

![4-[Bromo(difluoro)methyl]sulfonylbenzene-1,2-diamine](/img/structure/B2944032.png)